

Spectroscopic characterization of hydroxydip-tolylborane (^1H , ^{13}C , ^{11}B NMR)

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Compound of Interest

Compound Name: Hydroxydip-tolylborane

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Spectroscopic Characterization of Hydroxydiarylboranes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic characterization of hydroxydiarylboranes, with a focus on hydroxyditolylborane, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The guide covers the principles and expected data for ^1H , ^{13}C , and ^{11}B NMR, outlines detailed experimental protocols, and presents a logical workflow for characterization.

Introduction

Hydroxydiarylboranes, a class of organoboron compounds, are pivotal in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Their electronic and structural properties, which dictate their reactivity, can be thoroughly investigated using multinuclear NMR spectroscopy. This guide focuses on the characterization of hydroxyditolylborane, a representative member of this class.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected ^1H , ^{13}C , and ^{11}B NMR spectroscopic data for a representative hydroxyditolylborane, specifically p-tolylboronic acid, which serves as a close structural analog. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Data for p-Tolylboronic Acid

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	8.13	Doublet	7.7	Ar-H (ortho to B)
2	7.32	Doublet	7.7	Ar-H (meta to B)
3	2.45	Singlet	-	-CH ₃

Note: The B(OH)₂ proton signal is often broad and may not be observed or may appear over a wide chemical shift range depending on the solvent and concentration.

Table 2: ^{13}C NMR Data for p-Tolylboronic Acid

Signal	Chemical Shift (δ , ppm)	Assignment
1	142.0	Ar-C (para to B)
2	136.0	Ar-C (ortho to B)
3	129.0	Ar-C (meta to B)
4	-	Ar-C (ipso to B, often not observed)
5	21.5	-CH ₃

Note: The carbon atom directly attached to the boron (ipso-carbon) often exhibits a very broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.

Table 3: ^{11}B NMR Data for Hydroxydiarylboranes

Compound Type	Chemical Shift (δ , ppm)	Linewidth	Notes
Arylboronic Acid (sp^2)	27 - 33	Broad	Chemical shift is sensitive to solvent and concentration.
Boronate Ester (sp^3)	2 - 10	Sharper	Formed in the presence of diols.

Note: The chemical shift in ^{11}B NMR is highly dependent on the hybridization and coordination environment of the boron atom.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Obtaining high-quality NMR spectra for boronic acids requires careful attention to experimental conditions to avoid issues like oligomerization, which can lead to broad and poorly resolved spectra.[\[3\]](#)

1. Sample Preparation

- Solvent: Deuterated methanol (CD_3OD) or dimethyl sulfoxide ($\text{DMSO}-d_6$) are often suitable solvents for dissolving boronic acids and disrupting the formation of anhydrides (boroxines). [\[3\]](#) Deuterated chloroform (CDCl_3) can also be used, but solubility may be limited for some boronic acids.[\[3\]](#)
- Concentration: Prepare a sample with a concentration of approximately 5-10 mg of the hydroxyditolylborane in 0.5-0.7 mL of the chosen deuterated solvent.
- Water Content: The presence of water can influence the equilibrium between the boronic acid and its anhydride forms. For reproducible results, using anhydrous solvents is recommended.

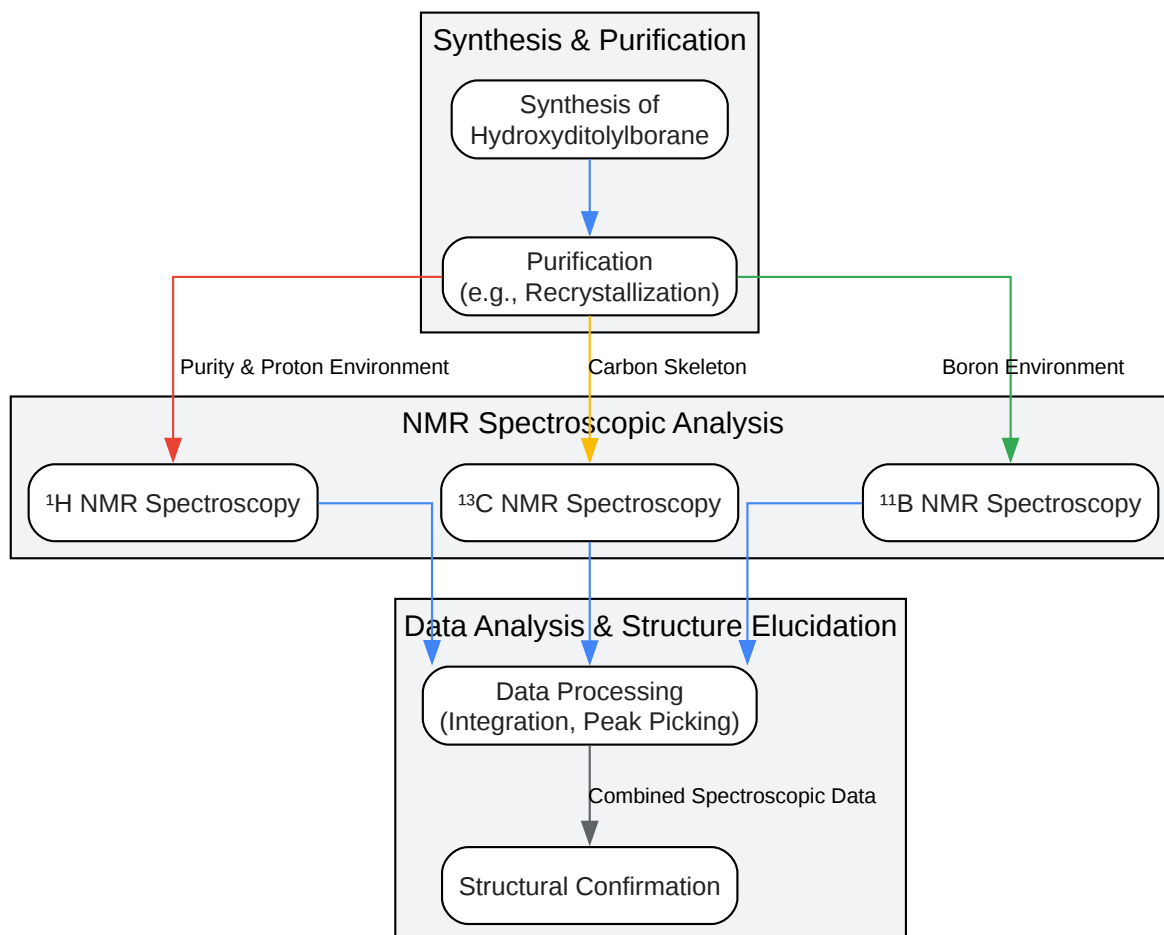
2. NMR Instrument Parameters

- ^1H NMR:
 - Spectrometer Frequency: 400 MHz or higher.

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16 to 64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
- ^{11}B NMR:
 - Spectrometer Frequency: 128 MHz or higher.[\[1\]](#)
 - NMR Tubes: To avoid a broad background signal from borosilicate glass, it is highly recommended to use quartz NMR tubes.[\[1\]](#)[\[4\]](#)
 - Pulse Sequence: Standard single-pulse experiment, often without proton decoupling.
 - Number of Scans: 1024 scans or more may be necessary for good signal-to-noise.[\[1\]](#)
 - Reference: $\text{BF}_3 \cdot \text{OEt}_2$ is commonly used as an external reference ($\delta = 0$ ppm).[\[4\]](#)

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of hydroxyditolylborane.



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